Predicted Absorption Wavelength vs. 7-Substituted and 6-Methoxy Analogs
Time-Dependent Density Functional Theory (TD-DFT) calculations predict that 3,4-dicyano-6-dimethylamino carbostyril exhibits a long-wavelength absorption at ~540 nm. This is a significant shift compared to the 6-amino-7-methoxy analog (490–520 nm emission, implying higher energy absorption) and the 6-methoxy-7-amino analog (~440 nm) [1]. The 6-dimethylamino group is a key driver for achieving lower energy absorption.
| Evidence Dimension | Predicted vertical electronic transition energy (Absorption Wavelength) |
|---|---|
| Target Compound Data | ~540 nm (for 3,4-dicyano-6-dimethylamino carbostyril) |
| Comparator Or Baseline | ~440 nm for 3,4-dicyano-6-methoxy-7-amino carbostyril; 490–520 nm for 3,4-dicyano-6-amino-7-methoxy carbostyril (emission) |
| Quantified Difference | The 6-dimethylamino derivative is predicted to absorb at wavelengths ~100 nm longer than the 6-methoxy-7-amino analog. |
| Conditions | TD-B3LYP/C-PCM (DMSO, CH3CN, H2O) computational model for 3,4-dicyano carbostyril derivatives. |
Why This Matters
This ~100 nm bathochromic shift into the visible region is critical for developing fluorescent probes that operate away from the UV autofluorescence of biological samples, directly guiding procurement for specific imaging applications.
- [1] Fabian, J., & Hartmann, H. (2014). Rational design of long-wavelength absorbing and emitting carbostyrils aided by time-dependent density functional calculations. Computational and Theoretical Chemistry, 1045, 115-124. View Source
